Geri-BP-001A
Description
Geri-BP-001A (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Its synthesis involves a palladium-catalyzed cross-coupling reaction in a tetrahydrofuran-water medium at 75°C for 1.33 hours, yielding high-purity product . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous media
- TPSA (Topological Polar Surface Area): 40.46 Ų
- BBB permeability: Yes
- Bioavailability score: 0.55
Its structural uniqueness lies in the bromine-chlorine substitution pattern on the phenyl ring, which influences electronic and steric properties critical for binding affinity and metabolic stability.
Properties
Molecular Formula |
C27H33NO6 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
[(1S,2S,5S,7R,10R,18S)-18-hydroxy-2,6,6,10-tetramethyl-16-oxo-14-pyridin-3-yl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-5-yl] acetate |
InChI |
InChI=1S/C27H33NO6/c1-15(29)32-20-9-10-26(4)19(25(20,2)3)8-11-27(5)23(26)22(30)21-18(34-27)13-17(33-24(21)31)16-7-6-12-28-14-16/h6-7,12-14,19-20,22-23,30H,8-11H2,1-5H3/t19-,20-,22+,23+,26-,27+/m0/s1 |
InChI Key |
CRIDZJKECHTODK-HJAVCOCOSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2[C@@H](C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Canonical SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C(C4=C(O3)C=C(OC4=O)C5=CN=CC=C5)O)C)C |
Synonyms |
GERI-BP001 A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Geri-BP-001A with structurally related boronic acid derivatives, highlighting key differences in physicochemical and biological properties:
Key Findings:
Structural Modifications and Bioactivity :
- The addition of a second chlorine atom in (6-Bromo-2,3-dichlorophenyl)boronic acid increases molecular weight and Log Po/w (2.54 vs. 2.15 in this compound), enhancing lipophilicity but reducing aqueous solubility (0.18 mg/mL vs. 0.24 mg/mL) .
- This compound’s single chlorine-bromine configuration optimizes BBB penetration, whereas (3-Bromo-5-chlorophenyl)boronic acid’s substitution pattern limits CNS access despite moderate GI absorption .
Synthetic Accessibility :
- This compound’s synthesis requires precise stoichiometry and palladium catalysis, whereas simpler analogues like (3-Bromo-5-chlorophenyl)boronic acid can be synthesized under milder conditions, albeit with lower yield .
Research Implications and Limitations
Strengths:
- This compound’s balanced Log P and BBB permeability make it superior for CNS applications compared to analogues .
- The absence of PAINS (Pan-Assay Interference Compounds) alerts (score: 0.0) reduces false-positive risks in high-throughput screening .
Limitations:
- Limited data on long-term toxicity and resistance profiles, a common gap in boronic acid drug candidates .
- Comparative studies with in vivo models are needed to validate computational predictions of bioavailability and metabolic stability .
Recommendations:
- Conduct head-to-head in vivo efficacy trials against lead analogues.
- Explore structural derivatives to improve solubility without compromising BBB penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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